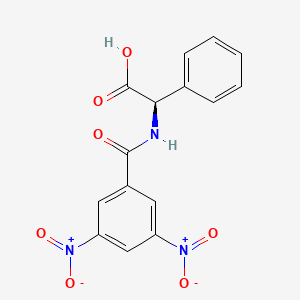

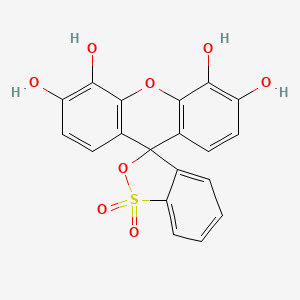

(R)-(-)-N-(3,5-ジニトロベンゾイル)-α-フェニルグリシン

説明

Synthesis Analysis

The synthesis of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives often involves a two-step reaction, starting with specific amino acids as raw materials. For example, derivatives such as N-3,5-dimethylbenzoyl-D-2-chlorophenylglycine or N-3,5-dinitrobenzoyl-D-4-chlorophenylglycine are synthesized through condensation reactions of the respective chlorophenylglycine with 3,5-dimethylbenzoyl chloride or 3,5-dinitrobenzoyl chloride (Qi, 2015).

Molecular Structure Analysis

The molecular structure of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives demonstrates planar amide and peptide bonds adopting the trans-configuration. Their crystal structures reveal interactions such as NH⋯O, leading to the formation of characteristic strand motifs, further stabilized by weaker CH⋯O and CH⋯π contacts (Eissmann & Weber, 2011).

Chemical Reactions and Properties

N-(3,5-Dinitrobenzoyl)phenylglycine derivatives undergo various chemical reactions, including the photoinduced intramolecular charge shift reaction, demonstrating their role in electron transfer processes. These reactions highlight the compound's utility in creating novel materials and understanding electron dynamics within molecular systems (Coelho et al., 2010).

Physical Properties Analysis

The physical properties of N-(3,5-Dinitrobenzoyl)phenylglycine derivatives, such as their stability and solubility, are influenced by their molecular structure. The research has shown that certain derivatives exhibit high degrees of chiral recognition and are stable under various conditions, making them suitable for use in chromatographic separations (Pirkle et al., 1985).

科学的研究の応用

キラル分離

この化合物は、プロセス強化抽出カラムにおける3,5-ジニトロベンゾイルRSロイシンのキラル分離に使用されます {svg_1}. ラセミ体3,5-ジニトロベンゾイル-(R,S)-ロイシンの向流液液抽出は、プロセス強化抽出カラムを使用して実験的に調査されました {svg_2}.

エナンチオ分離

それは、遠心接触分離装置のカスケードにおける連続液液抽出による3,5-ジニトロベンゾイル-®、(S)-ロイシンのエナンチオ分離に使用されます {svg_3}. 抽出剤は、単一のCCSで逆抽出することにより効率的に回収され、カスケードを10時間連続して運転することができます {svg_4}.

血清クレアチニンアッセイ

メチル-3,5-ジニトロ安息香酸と3,5-ジニトロベンゾイルクロリドは、3,5-ジニトロ安息香酸への変換を通じてクレアチニンと反応することが示されています {svg_5}. 血清に添加されたクレアチニンの分析的回収率は、「酸性上清」改変によって改善されます {svg_6}.

キラル固定相の調製

この化合物は、キラル固定相の調製に使用されるキラルアミノ酸誘導体です {svg_7}. これらの相を使用して、分析および調製規模のさまざまな化合物の分離が達成されます {svg_8}.

アミノ酸エステル誘導体の保持と選択性

この化合物は、®-N-(3,5-ジニトロベンゾイル)-フェニルグリシンカラムにおけるアミノ酸エステル誘導体の保持と選択性に使用されます {svg_9}. アミノ酸のベンゾイル誘導体のエステル基におけるアルキル置換基のサイズが、エナンチオマーの分離係数と保持に与える影響を調べました {svg_10}.

電気泳動分離と分析

この化合物は、アルベンダゾールスルホキシドのエナンチオマーの電気泳動分離と分析に使用されます {svg_11}. この硫黄立体異性中心を持つスルホキシドは、駆虫薬アルベンダゾールによる治療中に肝臓で生成されます {svg_12}.

特性

IUPAC Name |

(2R)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDAUOXJDARR-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225905 | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74927-72-3 | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-dinitrobenzoyl)phenylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1S,5R)-5-[(3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1197761.png)

![3-Amino-4,6-dimethyldipyrido[1,2-A:3',2'-D]imidazole](/img/structure/B1197767.png)

![(8S,9R,13S,14S,17S)-11-(aziridin-1-ylmethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1197772.png)